4-(3-Fluorophenyl)-3-methoxybenzoic acid
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Overview
Description
4-(3-Fluorophenyl)-3-methoxybenzoic acid is an aromatic compound that features a fluorine atom attached to the phenyl ring and a methoxy group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
4-(3-Fluorophenyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
- 4-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
Uniqueness
4-(3-Fluorophenyl)-3-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and overall performance in various applications .
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(15)7-9/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTXOOKNUUBLHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673397 |
Source
|
Record name | 3'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214349-25-3 |
Source
|
Record name | 3'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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